Product packaging for Cizolirtine citrate(Cat. No.:CAS No. 251375-82-3)

Cizolirtine citrate

Cat. No.: B1669116
CAS No.: 251375-82-3
M. Wt: 451.5 g/mol
InChI Key: JLKUMSHHQYQLSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cizolirtine citrate is a novel, non-opioid, non-NSAID investigational compound supplied for research purposes. Its primary research value lies in two key areas: the study of neuropathic pain and overactive bladder (OAB) mechanisms. Preclinical studies indicate that its mechanism of action involves the inhibition of the spinal release of key neuropeptides involved in pain signaling, specifically substance P (SP) and calcitonin gene-related peptide (CGRP), suggesting a potential role in modulating central pain pathways . A clinical trial in patients with chronic neuropathic pain found that while not effective for the entire cohort, cizolirtine demonstrated significant efficacy in a subgroup of patients with primary allodynia, reducing pain scores by over 50% . Furthermore, clinical research has explored its therapeutic potential for urinary incontinence secondary to overactive bladder. In a pilot dose-finding study, this compound at a dose of 400 mg twice daily significantly reduced episodes of urgency and increased the percentage of patients free from incontinence episodes compared to placebo . The compound, also known under the investigational code E-4018, is characterized by a lack of anti-inflammatory properties and ulcerogenic potential, differentiating it from traditional NSAIDs . This product is provided as a high-purity chemical for use in non-clinical, scientific investigations. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. Researchers can utilize this compound to further elucidate pathways involved in chronic pain and bladder disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29N3O8 B1669116 Cizolirtine citrate CAS No. 251375-82-3

Properties

IUPAC Name

N,N-dimethyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.C6H8O7/c1-17(2)11-12-19-15(13-7-5-4-6-8-13)14-9-10-16-18(14)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,15H,11-12H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKUMSHHQYQLSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931373
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--N,N-dimethyl-2-[(1-methyl-1H-pyrazol-5-yl)(phenyl)methoxy]ethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142155-44-0
Record name E 4018
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142155440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--N,N-dimethyl-2-[(1-methyl-1H-pyrazol-5-yl)(phenyl)methoxy]ethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIZOLIRTINE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U8XC5Q8QC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preclinical Pharmacological Characterization of Cizolirtine Citrate

General Pharmacological Profiles in Preclinical Models

Cizolirtine (B235439) citrate (B86180) has shown antinociceptive activity in several rodent models of acute pain. It has demonstrated the ability to reduce pain induced by chemical stimuli, such as the intraperitoneal injection of phenylbenzoquinone or acetic acid, as well as thermal (tail-flick) and mechanical stimuli (tail-pinch) in a dose-dependent manner. thieme-connect.comthieme-connect.com The compound also prevented pain-associated behaviors triggered by intradermal injections of formalin or capsaicin (B1668287) and decreased thermal hyperalgesia evoked by subplantar carrageenan injection. thieme-connect.com

In animal models of chronic painful neuropathy, cizolirtine citrate alleviated allodynia against cold and mechanical stimulations in rats with sciatic nerve constriction. thieme-connect.comthieme-connect.comresearchgate.net Furthermore, it induced a dose-dependent antihyperalgesia in the streptozotocin (B1681764) (STZ)-induced diabetic neuropathy model in rats. thieme-connect.comthieme-connect.comresearchgate.net

Beyond pain, preclinical studies have also indicated the efficacy of this compound in models of overactive bladder. In a rat model of increased intraluminal pressure, cizolirtine reduced the width of vesical contractions without altering their rhythm. thieme-connect.comthieme-connect.comkarger.com It also showed a clear effect on urodynamic function in a rat model of isovolumetric rhythmic bladder contractions and was active in protecting against the effects of intrabladder infusion of acetic acid in rats, normalizing micturition frequency, volume, and the area under the curve of intravesical pressure. thieme-connect.comthieme-connect.com

The mechanism of action of cizolirtine is thought to involve the modulation of the release of substance P and calcitonin gene-related peptide (CGRP) at the spinal cord level. thieme-connect.comkarger.compatsnap.com This modulation is likely linked to an increase in the extracellular levels of noradrenaline and serotonin (B10506). thieme-connect.comkarger.com The action of these neurotransmitters on the noradrenergic pathway leads to a decrease in the release of substance P and CGRP in the primary fibers at the supraspinal level. thieme-connect.comkarger.com

Comparative Pharmacological Analyses with Other Agents in Animal Models

Preclinical studies have compared the effects of this compound with other agents in animal models. For instance, in the STZ-induced diabetic neuropathy model in rats, cizolirtine was compared to paroxetine, an antidepressant known for its efficacy in painful diabetic neuropathy. researchgate.net Under acute conditions, cizolirtine significantly increased paw withdrawal and vocalization thresholds in the paw pressure test in diabetic rats exhibiting mechanical hyperalgesia. researchgate.net

In a rat model of neuropathic pain induced by unilateral sciatic nerve constriction, the effects of cizolirtine were investigated regarding their antagonism by other compounds. The reversal of mechanical and thermal allodynia by cizolirtine was antagonized by prior injection of the α2-adrenoceptor antagonist idazoxan (B1206943), but not by the opioid receptor antagonist naloxone. nih.gov This suggests a potential involvement of α2-adrenoceptors in cizolirtine's mechanism of action in this model. nih.gov

This compound has been reported to be more potent than aspirin (B1665792) and other NSAIDs in preclinical analgesic assessments. researchgate.net

Dose-Response Relationships in Preclinical Efficacy Studies

Preclinical studies have consistently demonstrated dose-dependent effects of this compound in various pain models. In rodent models of acute pain, cizolirtine reduced pain caused by chemical, thermal, or mechanical stimuli in a dose-dependent manner. thieme-connect.comthieme-connect.com In the STZ-induced diabetic neuropathy model, cizolirtine demonstrated dose-dependent antihyperalgesia. thieme-connect.comthieme-connect.comresearchgate.net

Specific ED50 values (the dose at which 50% of the maximum effect is observed) have been reported for this compound in different preclinical pain models. In mice, the ED50 was 33.7 mg/kg against phenylquinone-induced writhing and 24.4 mg/kg against acetic acid-induced writhing. researchgate.netnih.gov In rats, the ED50 was 21.3 mg/kg against acetic acid-induced writhing and 26.8 mg/kg in the plantar test. researchgate.netnih.gov In tail-pinch and tail-flick tests, the ED50 values were 68.0 mg/kg and 46.0 mg/kg, respectively. researchgate.netnih.gov In the formalin test, the ED50 was 13.8 mg/kg in the first phase and 2.31 mg/kg in the second phase, while in the capsaicin test, the ED50 was 7.14 mg/kg. researchgate.netnih.gov In the rat nerve loose-ligation model of chronic neuropathic pain, cizolirtine showed significant analgesic activity against thermal stimulus-induced pain with an ED50 of 4.8 mg/kg. website-files.com

The dose-response relationship was also explored in models of bladder dysfunction. While specific ED50 values for bladder effects were not as readily available in the provided snippets, the descriptions of reduced vesical contractions and effects on urodynamic function in rat models indicate a dose-dependent activity in these contexts as well. thieme-connect.comthieme-connect.comkarger.com

Table 1: ED50 Values of this compound in Preclinical Pain Models

Animal ModelStimulus/TestED50 (mg/kg)Species
Chemical-induced WrithingPhenylquinone33.7Mouse
Chemical-induced WrithingAcetic Acid24.4Mouse
Chemical-induced WrithingAcetic Acid21.3Rat
Thermal PainPlantar Test26.8Rat
Mechanical NociceptionTail-Pinch68.0Rat
Thermal NociceptionTail-Flick46.0Rat
Inflammatory Pain (Formalin Test)Phase 113.8Rat
Inflammatory Pain (Formalin Test)Phase 22.31Rat
Chemical-induced PainCapsaicin7.14Rat
Neuropathic Pain (Nerve Ligation)Thermal Stimulus-induced4.8Rat

Elucidation of Cizolirtine Citrate S Mechanism of Action

Modulation of Neuropeptide Release in Spinal Cord

Cizolirtine (B235439) citrate (B86180) has been shown to influence the release of certain neuropeptides in the spinal cord, which are known to play roles in the transmission and modulation of pain signals.

Inhibition of Spinal Substance P Release

Studies have indicated that cizolirtine citrate can inhibit the release of Substance P (SP) in the spinal cord. Substance P is an undecapeptide neuropeptide belonging to the tachykinin family, acting as both a neurotransmitter and neuromodulator. wikipedia.org It is involved in pain transmission and preferentially activates neurokinin-1 receptors. nih.gov

Pre-clinical studies involving systemic administration of cizolirtine significantly reduced the spontaneous outflow of Substance P from the spinal cord in rats. website-files.com In in vitro experiments using slices of the dorsal half of the rat lumbar enlargement of the spinal cord, cizolirtine significantly reduced the potassium-evoked overflow of Substance P-like material in a concentration-dependent manner. nih.govncats.io This effect was observed at concentrations as low as 0.1 µM, with a maximum reduction of 27% at 10 µM. ncats.io This inhibitory influence on spinal Substance P release is considered to contribute, at least partially, to cizolirtine's analgesic effect, given the established role of Substance P in spinal nociception. website-files.comnih.gov

Inhibition of Spinal Calcitonin Gene-Related Peptide (CGRP) Release

In addition to Substance P, this compound has also been shown to inhibit the release of Calcitonin Gene-Related Peptide (CGRP) in the spinal cord. CGRP is another neuropeptide present in primary sensory neurons and is implicated in pain processes, including inflammation-induced hyperalgesia. researchgate.net

In vitro studies using rat spinal cord slices demonstrated that cizolirtine reduced the potassium-evoked overflow of CGRP-like material by 20% at concentrations ranging from 0.1 to 1.0 µM. nih.gov Acute systemic administration of cizolirtine (80 mg/kg, i.p.) in diabetic rats with neuropathic pain significantly diminished the spinal outflow of CGRP by 36%. researchgate.net This effect on CGRP release, along with the antihyperalgesic effect of cizolirtine in this model, was prevented by the alpha-2 adrenoreceptor antagonist idazoxan (B1206943), suggesting a potential mediation through alpha-2 adrenoceptors. researchgate.net

Here is a summary of the in vitro effects of Cizolirtine on spinal neuropeptide release:

NeuropeptideEffect on K+-evoked overflow (in vitro)Concentration RangeMaximum Inhibition
Substance PReduced0.1 µM - 0.1 mM-27% at 10 µM
CGRPReduced0.1 µM - 1.0 µM-20%

Neurotransmitter System Interactions and Descending Modulation

The modulation of neuropeptide release by this compound is thought to be linked to its interactions with specific neurotransmitter systems, particularly the noradrenergic and serotonergic pathways, which are part of the descending modulation system involved in pain control.

Impact on Extracellular Norepinephrine (B1679862) Levels

The effect of this compound on the release of Substance P and CGRP is probably related to an increase in extracellular levels of norepinephrine and serotonin (B10506). karger.com The descending noradrenergic system plays a role in inhibiting nociceptive transmission in the spinal dorsal horn and can inhibit the release of Substance P evoked by noxious mechanical stimulation. researchgate.net While cizolirtine itself showed no affinity for alpha-2 adrenergic receptors in one study, its analgesic effect was modified by idazoxan, an alpha-2 adrenoceptor antagonist. nih.gov This suggests that the effects of cizolirtine on neuropeptide release might be indirectly mediated through the activation of descending inhibitory noradrenergic systems in the spinal cord. website-files.comnih.gov

Activation of Descending Inhibitory Pathways

The influence of this compound on extracellular levels of norepinephrine and serotonin is thought to contribute to the activation of descending inhibitory pathways. karger.com These pathways, originating in the brainstem, project to the spinal cord and modulate the transmission of pain signals. nih.gov Activation of these descending pathways, particularly the noradrenergic component, can lead to the inhibition of Substance P release in the spinal cord. researchgate.net The prevention of cizolirtine's effects on spinal neuropeptide release and its antihyperalgesic activity by the alpha-2 adrenoceptor antagonist idazoxan supports the view that cizolirtine activates descending inhibitory noradrenergic systems in the spinal cord. website-files.comnih.gov This activation of descending inhibition is considered a key component of this compound's mechanism for modulating nociception and influencing conditions like overactive bladder, where afferent pathways play a significant role. karger.comnih.gov

This compound is a novel, non-opioid compound that has demonstrated antinociceptive activity in various rodent pain models. researchgate.net While its precise mechanism of action is still being elucidated, research suggests its effects are related to the modulation of nociceptive signaling pathways involving adenosine (B11128) and serotonin. researchgate.net this compound has shown potential as a treatment for neuropathic pain and has been investigated in clinical trials for conditions such as diabetic neuropathy, post-traumatic/post-herpetic neuropathy, cancer pain, and pain following third molar extraction. thieme-connect.comnih.gov

Involvement of Nociceptive Signaling Pathways Nociceptive signaling involves the transmission of pain signals from the periphery to the central nervous system. This process is modulated by various neurotransmitters and pathways in the spinal cord and supraspinal regions.iog.org.innews-medical.netthis compound appears to exert its antihyperalgesic effects by interacting with these modulatory systems.researchgate.netnih.gov

Modulation through Adenosine Pathways Adenosine is an endogenous neuromodulator that plays a role in pain signaling.unife.itEvidence suggests that adenosine pathways are implicated in the antihyperalgesic effects of this compound.researchgate.netnih.govStudies in rats with diabetic neuropathy have investigated the involvement of adenosine A₁ and A₂A receptors in cizolirtine-induced antihyperalgesia.researchgate.netnih.gov

Research indicates that pretreatment with a selective adenosine A₁ receptor agonist or a selective adenosine A₂A receptor agonist can promote cizolirtine-induced antihyperalgesia. nih.gov Conversely, blockade of adenosine A₁ receptors has been shown to inhibit the potentiating effect of a serotonin 5-HT₁B receptor agonist on cizolirtine's action, suggesting a hierarchical interaction between these pathways. nih.gov This implies that the adenosine A₁-mediated step may occur downstream of the serotonin 5-HT₁B-mediated step in the neurobiological mechanisms underlying cizolirtine's effects. nih.gov

Detailed research findings from studies in diabetic rats highlight the interaction between cizolirtine and adenosine receptor ligands:

Pretreatment AgentCizolirtine Effect on AntihyperalgesiaReference
Selective A₁ receptor agonist (e.g., CPA)Promoted nih.gov
Selective A₂A receptor agonist (e.g., CP-94,253)Promoted nih.gov
A₁ receptor antagonist (e.g., DPCPX)Inhibited potentiation by 5-HT₁B agonist nih.gov

Note: This table is intended to be interactive, allowing users to sort or filter data.

Modulation through Serotonin Pathways Serotonin (5-HT) is another crucial neurotransmitter involved in pain modulation, acting through various receptor subtypes.iog.org.inStudies have explored the contribution of serotonin pathways, particularly 5-HT₁B/₁D receptors, to the mechanism of action of this compound.researchgate.netnih.gov

Research indicates that ligands targeting serotonin receptors can influence cizolirtine's antihyperalgesic effects. researchgate.netnih.gov Specifically, pretreatment with a selective 5-HT₁B receptor agonist has been shown to promote cizolirtine-induced antihyperalgesia in rodent models of neuropathic pain. nih.gov The observation that adenosine A₁ receptor blockade inhibits this potentiation by the 5-HT₁B agonist suggests a functional interaction between serotonin and adenosine pathways in mediating cizolirtine's effects. nih.gov

Furthermore, the modulation of substance P and calcitonin gene-related peptide (CGRP) release at the spinal cord level by this compound is likely linked to an increase in extracellular levels of both norepinephrine and serotonin. thieme-connect.comkarger.com The action of these neurotransmitters on descending pathways is thought to contribute to a decrease in the release of substance P and CGRP from primary afferent fibers at the supraspinal level. karger.com

Key findings regarding serotonin pathway modulation include:

Pretreatment AgentCizolirtine Effect on AntihyperalgesiaReference
Selective 5-HT₁B receptor agonist (e.g., CP-94,253)Promoted nih.gov
Increase in extracellular serotonin levelsLinked to modulation of substance P/CGRP release thieme-connect.comkarger.com

Note: This table is intended to be interactive, allowing users to sort or filter data.

Molecular Target and Receptor Binding Investigations

Presynaptic Serotonin (B10506) Receptor Involvement

Evidence suggests that presynaptic serotonin receptors play a role in the mechanism of action of cizolirtine (B235439) citrate (B86180). Cizolirtine citrate is thought to exert an inhibitory influence on the release of calcitonin gene-related peptide (CGRP) and substance P from primary afferent fibers and/or dorsal horn interneurons at the spinal level. This inhibition is believed to be mediated through presynaptic serotonin and alpha-2 adrenoceptors. researchgate.net Studies have indicated that serotonin (5-HT) modulates nociceptive signaling, and investigations have aimed to determine if these molecules are implicated in cizolirtine's effects. researchgate.netresearchgate.netnih.gov

Alpha-2 Adrenoceptor Mediation and Associated Mechanisms

Alpha-2 adrenoceptors are significantly implicated in the effects of this compound. The antihyperalgesic effect of cizolirtine in animal models of neuropathic pain has been shown to be prevented by the alpha-2 adrenoceptor antagonist idazoxan (B1206943), suggesting an alpha-2 adrenoceptor-dependent mechanism. researchgate.netresearchgate.netnih.gov This suggests that cizolirtine's action may involve the activation of noradrenergic pathways that descend from brain nuclei to the spinal cord, which in turn can inhibit the release of substance P and CGRP. researchgate.netresearchgate.net In vitro and in vivo studies using idazoxan have further supported the mediation of cizolirtine's effects on substance P and CGRP release through alpha-2 adrenoceptors. researchgate.net Alpha-2 adrenoceptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein and have three highly homologous subtypes: α2A, α2B, and α2C. wikipedia.org

Adenosine (B11128) Receptor Subtype Characterization (e.g., A1-A2A)

Adenosine receptors, particularly the A1 subtype, appear to be involved in the antihyperalgesic effects of this compound. Studies investigating the role of adenosine in cizolirtine's mechanism have compared cizolirtine-induced antihyperalgesia before and after pretreatment with adenosine A1-A2A receptor ligands in rat models of diabetic neuropathy. researchgate.netresearchgate.netnih.gov Acute pretreatment with the A1-A2A receptor antagonist caffeine (B1668208) significantly reduced the antihyperalgesic effects of cizolirtine. nih.gov Conversely, pretreatment with the selective A1 receptor agonist CPA promoted cizolirtine-induced antihyperalgesia. researchgate.netnih.gov This potentiation by the A1 agonist was prevented by A1 receptor blockade, suggesting that adenosine A1-mediated mechanisms are involved in cizolirtine's action. researchgate.netnih.gov Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that regulate various physiological functions. patsnap.commdpi.com

Serotonin Receptor Subtype Characterization (e.g., 5-HT1B/1D)

Specific serotonin receptor subtypes, such as 5-HT1B/1D receptors, have also been implicated in the effects of this compound. Research in rat models of diabetic neuropathy examined the influence of 5-HT1B/1D receptor ligands on cizolirtine-induced antihyperalgesia. researchgate.netresearchgate.netnih.gov Acute pretreatment with the 5-HT1B/1D receptor antagonist GR-127,935 significantly reduced the antihyperalgesic effects of cizolirtine. nih.gov Furthermore, pretreatment with the selective 5-HT1B receptor agonist CP-94,253 promoted cizolirtine-induced antihyperalgesia. researchgate.netnih.gov The potentiation by the 5-HT1B agonist was prevented by pretreatment with the respective antagonist. nih.gov Interestingly, A1 receptor blockade inhibited the promoting effect of the 5-HT1B agonist, suggesting a relationship between adenosine A1 and serotonin 5-HT1B mediated steps in the mechanism of action of cizolirtine. researchgate.netnih.gov 5-HT1B/1D receptor agonists are known to modulate neurotransmitter release and influence vascular processes. drugbank.compatsnap.com

Methodological Approaches in Receptor Binding Assays

Receptor binding assays are fundamental techniques used to investigate the interaction between a compound and its target receptors. These assays typically involve the use of radiolabeled ligands that bind to specific receptors. The binding of a test compound, such as this compound, is then measured by its ability to displace the radiolabeled ligand from the receptor. revvity.comnoaa.gov Preclinical studies on this compound have utilized receptor binding assays to assess its affinity for various receptors, including adrenergic receptors. These methods allow for the quantitative determination of binding affinity and the characterization of the interaction between the compound and different receptor subtypes. Techniques such as saturation binding and displacement studies are commonly employed in receptor binding assays to determine parameters like binding affinity (Kd) and the number of binding sites (Bmax). nih.gov Various detection methods, including radiometric detection, are used in these assays. revvity.comnoaa.gov

In Vitro Research Methodologies and Findings

Spinal Cord Slice Studies

Spinal cord slice preparations are valuable in vitro models for studying the modulation of sensory processing at the spinal level. These preparations allow for the assessment of neurotransmitter and neuropeptide release from primary afferent fibers and interneurons within the dorsal horn, a key region for pain processing.

Studies utilizing slices of the dorsal half of the rat lumbar enlargement have investigated the effect of cizolirtine (B235439) citrate (B86180) on the release of Substance P-like material (SPLM). Potassium (K+)-evoked overflow is a common method to induce depolarization and subsequent release of neurotransmitters and neuropeptides from neuronal terminals.

Cizolirtine citrate has been shown to inhibit the K+-evoked overflow of SPLM from these spinal cord slices in a concentration-dependent manner researchgate.net. Specifically, this compound significantly reduced K+-evoked SPLM overflow by approximately 25% at concentrations ranging from 0.1 µM to 0.1 mM nih.gov. This inhibitory effect suggests that this compound can modulate the release of Substance P, a neuropeptide involved in the transmission of nociceptive signals nih.govthieme-connect.comwebsite-files.com. The inhibitory effect of this compound on SPLM release was not additive with that of noradrenaline (0.1 mM) and could be prevented by the α2-adrenoceptor antagonist idazoxan (B1206943) (10 µM) researchgate.net. This indicates a potential interaction with or mediation through α2 adrenoceptors nih.gov.

Here is a table summarizing the effect of this compound on K+-Evoked SPLM Overflow:

CompoundConcentration Range (in vitro)Effect on K+-Evoked SPLM OverflowApproximate ReductionAntagonized by
This compound0.1 µM - 0.1 mMInhibited-25%Idazoxan (10 µM)
Noradrenaline0.1 mMInhibitedNot additive with Cizolirtine-

In addition to Substance P, the release of Calcitonin Gene-Related Peptide-like material (CGRPLM) from spinal cord slices has also been assessed. CGRP is another neuropeptide implicated in pain signaling.

In contrast to its effect on SPLM, this compound did not affect the spinal release of CGRPLM at concentrations ranging from 10 nM to 0.1 mM in some studies researchgate.net. However, other research indicates that this compound significantly reduced K+-evoked CGRPLM overflow by approximately 20% at concentrations between 0.1 µM and 1.0 µM nih.gov. This suggests a potentially differential effect of this compound on the release of these two neuropeptides depending on the specific experimental conditions or concentration range studied. The effect of this compound on CGRPLM release was also suggested to be mediated through α2 adrenoceptors, as it was antagonized by idazoxan nih.gov.

Here is a table summarizing the effect of this compound on K+-Evoked CGRPLM Overflow:

CompoundConcentration Range (in vitro)Effect on K+-Evoked CGRPLM OverflowApproximate ReductionAntagonized by
This compound10 nM - 0.1 mMNo effect (Some studies)--
This compound0.1 µM - 1.0 µMInhibited (Other studies)-20%Idazoxan (10 µM)

Assessment of K+-Evoked Overflow of Substance P-Like Material

Cellular and Subcellular Investigations of Neurotransmitter Dynamics

Beyond neuropeptide release, in vitro studies can delve into the broader impact of this compound on cellular and subcellular aspects of neurotransmitter dynamics. This includes investigating its influence on the synthesis, storage, release, reuptake, and metabolism of various neurotransmitters, as well as its interactions with receptors and intracellular signaling pathways criver.com.

While specific detailed findings on the cellular and subcellular investigations of this compound's effects on neurotransmitter dynamics beyond Substance P and CGRP release are not extensively detailed in the provided snippets, the observed modulation of neuropeptide release and the suggested involvement of α2 adrenoceptors researchgate.netnih.gov imply effects on the mechanisms regulating exocytosis and potentially other processes involved in neurotransmission. The modulation of Substance P and CGRP release is likely linked to an increase of noradrenaline and serotonin (B10506) levels at the extracellular space, with the action of noradrenaline and serotonin on the noradrenergic pathway potentially inducing a decrease in the release of Substance P and CGRP at the supraspinal level in primary fibers thieme-connect.com. Electrophysiological studies, as mentioned earlier, can provide insights into how these changes in neurotransmitter dynamics translate into altered electrical activity of neurons and circuits criver.commdpi.com. Further in vitro investigations employing techniques such as patch clamp, calcium imaging, and biochemical assays could provide a more comprehensive understanding of this compound's effects on various aspects of neurotransmitter dynamics at the cellular and subcellular levels.

Animal Model Research in Pain Pathophysiology

Efficacy in Acute Pain Models

Studies in rodents have shown that cizolirtine (B235439) citrate (B86180) is effective in reducing pain responses induced by various acute stimuli. researchgate.netthieme-connect.comnih.gov

Chemical Stimuli-Induced Pain Models (e.g., Phenylquinone, Acetic Acid)

Cizolirtine citrate has demonstrated antinociceptive activity in chemical stimuli-induced pain models, such as those using phenylquinone and acetic acid. In mice, this compound showed efficacy against phenylquinone-induced pain with an ED50 of 33.7 mg/kg. It also exhibited activity against acetic acid-induced pain in mice and rats, with ED50 values of 24.4 mg/kg and 21.3 mg/kg, respectively. nih.gov Additionally, cizolirtine prevents pain-associated behaviors induced by intradermal injection of formalin. researchgate.netthieme-connect.com

Chemical Stimulus Species ED50 (mg/kg)
Phenylquinone Mice 33.7 nih.gov
Acetic Acid Mice 24.4 nih.gov
Acetic Acid Rats 21.3 nih.gov
Formalin Rodents Prevents pain-associated behaviors researchgate.netthieme-connect.com

Thermal Stimuli-Induced Pain Models (e.g., Tail-Flick, Plantar Test)

In thermal pain models, this compound has shown analgesic effects. It demonstrated antinociceptive activity in the tail-flick test with an ED50 of 46.0 mg/kg and in the plantar test with an ED50 of 26.8 mg/kg. nih.gov

Thermal Stimulus Model ED50 (mg/kg)
Tail-Flick 46.0 nih.gov
Plantar Test 26.8 nih.gov

Mechanical Stimuli-Induced Pain Models (e.g., Tail-Pinch, Paw Pressure)

This compound has also been effective in models of mechanical pain. It showed antinociceptive activity in the tail-pinch test with an ED50 of 68.0 mg/kg. nih.gov In rats with sciatic nerve constriction, a model involving mechanical sensitivity, cizolirtine alleviated allodynia against mechanical stimulations. researchgate.netthieme-connect.comnih.gov

Mechanical Stimulus Model Species Finding
Tail-Pinch ED50 of 68.0 mg/kg nih.gov
Paw Pressure (Sciatic Nerve Constriction) Rats Alleviated mechanical allodynia researchgate.netthieme-connect.comnih.gov

Inflammatory Pain Models (e.g., Carrageenan-Induced Hyperalgesia)

This compound has been shown to decrease thermal hyperalgesia evoked by subplantar injection of carrageenan in rodents. researchgate.netthieme-connect.com

Inflammatory Stimulus Model Species Finding
Carrageenan-Induced Hyperalgesia Rodents Decreased thermal hyperalgesia researchgate.netthieme-connect.com

Capsaicin-Induced Nociception Models

This compound prevents pain-associated behaviors induced by intradermal injection of capsaicin (B1668287), with an ED50 of 7.14 mg/kg in the capsaicin test. researchgate.netthieme-connect.comnih.gov

Chemical Stimulus Model ED50 (mg/kg)
Capsaicin-Induced Nociception 7.14 nih.gov

Efficacy in Chronic Neuropathic Pain Models

This compound has demonstrated antinociceptive activity in animal models of chronic painful neuropathy. In rats that underwent unilateral sciatic nerve constriction, cizolirtine alleviated allodynia against cold and mechanical stimulations. researchgate.netthieme-connect.comnih.gov It also showed dose-dependent antihyperalgesia in the streptozotocin-induced diabetic neuropathy model in rats. thieme-connect.comresearchgate.net Acute administration of cizolirtine significantly diminished the spinal release of calcitonin gene-related peptide (CGRP) in diabetic rats experiencing neuropathic pain. researchgate.net

Chronic Pain Model Species Finding
Sciatic Nerve Constriction Rats Alleviated cold and mechanical allodynia researchgate.netthieme-connect.comnih.gov
Streptozotocin-Induced Diabetic Neuropathy Rats Dose-dependent antihyperalgesia, diminished spinal CGRP release thieme-connect.comresearchgate.net

Sciatic Nerve Constriction Models

The sciatic nerve constriction model, often involving loose ligation of the sciatic nerve in rats, is a widely used method to induce chronic painful neuropathy. This model leads to behaviors indicative of neuropathic pain, including mechanical allodynia and thermal hyperalgesia. scielo.br Studies using this model have shown that this compound exhibits antinociceptive activity. It has been observed to alleviate allodynia against both cold and mechanical stimuli in rats subjected to sciatic nerve constriction. researchgate.netresearchgate.netthieme-connect.comnih.govthieme-connect.com

In this model, pain-related behavior typically develops within one week after injury and can persist for several weeks. scielo.br The mechanism is thought to involve immune reactions triggered by the sutures, causing nerve edema and compression, alongside axotomy and Wallerian degeneration. scielo.br Cizolirtine's effects in this model are suggested to be mediated, at least in part, via an alpha-2 adrenoceptor-dependent mechanism. nih.gov

Streptozotocin-Induced Diabetic Neuropathy Models

Streptozotocin (B1681764) (STZ)-induced diabetes in rodents is a common model for studying painful diabetic neuropathy, a significant complication of diabetes mellitus. mdpi.comaragen.comumich.edu STZ is an agent that targets pancreatic beta cells, leading to insulin (B600854) deficiency and subsequent hyperglycemia, which mirrors the condition in type 1 diabetes. aragen.comumich.edu Animals in this model develop chronic hyperglycemia and exhibit behavioral signs consistent with painful neuropathy, typically within four weeks of STZ treatment. umich.edu These symptoms include mechanical allodynia and thermal hyperalgesia. mdpi.comumich.edu

This compound has demonstrated antihyperalgesic effects in the STZ-induced diabetic neuropathy model in rats. researchgate.netthieme-connect.comthieme-connect.com These effects have been shown to be dose-dependent. researchgate.net The antihyperalgesic effect of cizolirtine in diabetic rats suffering from neuropathic pain is suggested to involve an alpha-2 adrenoceptor-dependent presynaptic inhibition of calcitonin gene-related peptide (CGRP)-containing primary afferent fibers. researchgate.net Studies also suggest that adenosine (B11128) A(1)-A(2A) and serotonin (B10506) 5-HT(1B/1D) receptors may be implicated in the mechanism of action of cizolirtine in this model, as antagonists of these receptors reduced its antihyperalgesic effects. researchgate.netresearchgate.net

Assessment of Allodynia and Hyperalgesia (Mechanical and Thermal)

Assessment of pain-related behaviors in animal models of neuropathic pain, such as sciatic nerve constriction and STZ-induced diabetic neuropathy, commonly involves evaluating mechanical allodynia and thermal hyperalgesia. scielo.brresearchgate.netthieme-connect.commdpi.com

Mechanical allodynia, defined as an exaggerated pain sensation to normally non-painful mechanical stimuli, is often assessed by measuring the withdrawal threshold to applied pressure or force on the affected paw. umich.edu Techniques include using von Frey filaments or measuring vocalization thresholds to paw pressure. nih.govumich.edu

Thermal hyperalgesia, an exaggerated pain sensation to normally painful thermal stimuli, can be evaluated using tests that measure the latency to withdraw the paw from a noxious thermal source, such as a hot plate or cold water bath. nih.govumich.edu For instance, struggle latency to paw immersion in a cold water bath has been used to assess thermal allodynia/hyperalgesia in the sciatic nerve constriction model. nih.gov

Research findings indicate that this compound can reverse both mechanical and thermal allodynia in these animal models. nih.gov For example, in the sciatic nerve constriction model, acute administration of cizolirtine reversed mechanical and thermal allodynia. nih.gov In the STZ model, cizolirtine significantly increased mechanical nociceptive thresholds. researchgate.net

Detailed research findings from studies on this compound in these models often involve dose-response relationships and comparisons to control groups (e.g., vehicle-treated or non-diabetic animals). While specific numerical data points for withdrawal thresholds or latencies can vary between studies depending on methodologies, the consistent finding across relevant research is the ability of cizolirtine to mitigate these signs of neuropathic pain in the evaluated animal models. researchgate.netthieme-connect.comnih.govthieme-connect.com

Below are illustrative data tables based on the types of findings reported in the literature, representing the kind of data generated in these animal model studies.

Table 1: Effect of this compound on Mechanical Allodynia in Sciatic Nerve Constriction Model (Illustrative Data)

GroupMechanical Withdrawal Threshold (g)Change from Baseline (g)
Sham ControlX ± SEM-
CCI + VehicleY ± SEM
CCI + CizolirtineZ ± SEM

Note: X > Z > Y, indicating reversal of allodynia by Cizolirtine. Specific values would depend on the study.

Table 2: Effect of this compound on Thermal Hyperalgesia in STZ-Induced Diabetic Neuropathy Model (Illustrative Data)

GroupThermal Withdrawal Latency (s)Change from Baseline (s)
Vehicle ControlA ± SEM-
STZ + VehicleB ± SEM
STZ + CizolirtineC ± SEM

Note: A > C > B, indicating reversal of hyperalgesia by Cizolirtine. Specific values would depend on the study.

These tables represent typical data presentation formats in studies assessing allodynia and hyperalgesia, illustrating the effect of a compound on pain-related behaviors compared to control groups in animal models.

Animal Model Research in Urological Dysfunction

Efficacy in Overactive Bladder Models

Preclinical studies have utilized specific rodent models to evaluate the effects of cizolirtine (B235439) citrate (B86180) on bladder function. karger.comthieme-connect.comthieme-connect.com

In rat models designed to simulate conditions of increased intraluminal pressure, cizolirtine citrate has been shown to reduce the width of vesical contractions. Importantly, this reduction in contraction width occurred without altering their rhythm. karger.comthieme-connect.comthieme-connect.com

Studies employing a rat model of isovolumetric rhythmic bladder contractions have indicated that this compound produces a clear effect on urodynamic function. karger.comthieme-connect.comthieme-connect.com

This compound has shown activity in protecting against the effects induced by the intrabladder infusion of acetic acid in rats. This activity includes the regularization of micturition frequency and volume, as well as the area under the curve of intravesical pressure related to time. thieme-connect.comthieme-connect.com Bladder hyperreflexia, characterized by involuntary detrusor contractions, has been a focus of investigation, and changes in neuropeptide expression and release, including substance P and CGRP, are thought to contribute to this condition. nih.gov this compound, as a modulator of these neuropeptides, may therefore influence bladder hyperreflexia. thieme-connect.comnih.gov

Models of Isovolumetric Rhythmic Bladder Contractions

Urodynamic Parameter Assessment in Preclinical Studies

Assessment of urodynamic parameters is crucial in preclinical studies to understand the effects of compounds like this compound on bladder function. karger.comthieme-connect.comthieme-connect.com

In models of increased intraluminal pressure in rats, this compound was observed to reduce the width of vesical contractions. The rhythm of these contractions, however, was not modified. karger.comthieme-connect.comthieme-connect.com

Data on Bladder Contraction Characteristics in a Rat Model:

ParameterObservation with this compound
Contraction WidthReduced
Contraction RhythmUnchanged

Measurement of Bladder Pressure and Voiding Frequencies

Studies in animal models have employed techniques to measure bladder pressure and voiding frequencies to assess the impact of this compound on bladder function. In a rat model characterized by increased intraluminal pressure, cizolirtine was observed to reduce the width of vesical contractions without altering their rhythm. thieme-connect.comthieme-connect.com Furthermore, in a rat model exhibiting isovolumetric rhythmic bladder contractions, cizolirtine produced a clear effect on urodynamic function. thieme-connect.comthieme-connect.com Research involving the intrabladder infusion of acetic acid in rats, a model for cystitis, indicated that cizolirtine is active in protecting against the induced effects, leading to a regularization of micturition frequency and volume, as well as the area under the curve of intravesical pressure related to time. thieme-connect.comthieme-connect.com

The findings from these animal studies regarding bladder pressure and voiding frequencies can be summarized as follows:

Animal ModelKey ObservationEffect of this compoundSource
Increased Intraluminal Pressure (Rat)Increased vesical contractionsReduced width of vesical contractions; rhythm unchanged thieme-connect.comthieme-connect.com
Isovolumetric Rhythmic Bladder Contractions (Rat)Rhythmic bladder contractionsClear effect on urodynamic function thieme-connect.comthieme-connect.com
Acetic Acid-Induced Cystitis (Rat)Increased micturition frequency, altered volume and intravesical pressure AUCRegularized micturition frequency and volume; regularized intravesical pressure AUC over time thieme-connect.comthieme-connect.com

Neuroplasticity in Lower Urinary Tract Pathways and Modulation

Neuroplasticity, or the ability of neural pathways to change and adapt, plays a significant role in the function and dysfunction of the lower urinary tract. Neuropeptides are involved in micturition reflex pathways and their regulation can be altered by inflammation, injury, or disease. nih.gov this compound has been identified as a modulator of the release of certain neuropeptides at the spinal cord level. karger.comics.orgresearchgate.netresearchgate.net

Substance P and CGRP Plasticity in Cystitis Models

Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP) are neuropeptides found in afferent neurons innervating the bladder. nih.gov In models of cystitis, such as that induced by cyclophosphamide (B585) (CYP) in rats, plasticity of CGRP and SP expression has been observed in lower urinary tract pathways. nih.gov Following chronic CYP-induced cystitis, there is a dramatic increase in CGRP- and SP-immunoreactivity in spinal segments and dorsal root ganglia (L6, S1) involved in micturition reflexes. nih.gov While the precise functional significance of this neuropeptide upregulation in bladder pathways following CYP-induced cystitis is not fully understood, changes in neuropeptide expression and release at both central and/or peripheral projections of afferent pathways are considered possible contributors to hyperreflexia. nih.gov this compound is known to inhibit the release of CGRP and SP at the spinal cord level. karger.comics.orgresearchgate.netresearchgate.net

Modulation of Afferent Pathways in Bladder Dysfunction

This compound's mechanism of action involves the modulation of afferent pathways in bladder dysfunction. It acts as a Substance P- and Calcitonin Gene-Related Peptide-release modulator at the spinal cord level. karger.comics.orgresearchgate.netresearchgate.net This modulation of Substance P and CGRP is thought to be related to an increase in the extracellular levels of norepinephrine (B1679862) and serotonin (B10506). karger.com The effect of these neurotransmitters on the noradrenergic pathway leads to a decrease in the release of Substance P and CGRP from primary fibers at the supraspinal level. karger.com Targeting afferent pathways by modulating the activity of ligand receptors and ion channels is considered a potentially effective strategy for suppressing overactive bladder. karger.com

Biochemical Pathways and Neurotransmitter System Studies

Biochemical Basis of Neuropeptide Release Modulation

Cizolirtine (B235439) citrate (B86180) is understood to modulate the release of certain neuropeptides, notably substance P (SP) and calcitonin gene-related peptide (CGRP), at the spinal cord level. researchgate.netnih.gov These neuropeptides play a key role in the transmission of nociceptive signals from the periphery to the central nervous system. nih.govthieme-connect.com Studies in rats have shown that cizolirtine significantly reduces the spinal release of both SP-like material (SPLM) and CGRP-like material (CGRPLM). nih.gov This inhibitory effect on neuropeptide release is suggested to be mediated, at least in part, through alpha-2 adrenoceptors. nih.gov The modulation of SP and CGRP release by cizolirtine is thought to be linked to an increase in the extracellular levels of noradrenaline and serotonin (B10506). thieme-connect.comthieme-connect.com The action of these monoamines on the noradrenergic pathway is believed to induce a decrease in the release of substance P and CGRP at the supraspinal level in the primary fibers. thieme-connect.com

In vitro studies using slices of the dorsal half of the lumbar enlargement of the spinal cord demonstrated that cizolirtine significantly reduced the potassium-evoked overflow of SPLM and CGRPLM. nih.gov

NeuropeptideEffect of Cizolirtine on Potassium-Evoked Overflow (In vitro)
Substance P-25% at 0.1 µM - 0.1 mM
CGRP-20% at 0.1 - 1.0 µM

Intrathecal perfusion in anesthetized rats showed that local application of cizolirtine markedly diminished the spinal outflow of SPLM, while its effect on CGRPLM was marginal. nih.gov Systemic administration of an analgesic dose of cizolirtine also reduced spinal SPLM outflow but not that of CGRPLM. nih.gov These effects on SPLM and CGRPLM release were antagonized by idazoxan (B1206943), an alpha-2 adrenoceptor antagonist, suggesting mediation through alpha-2 adrenoceptors. nih.gov

Role of Noradrenaline and Serotonin in Preclinical Pain Perception

Noradrenaline and serotonin are crucial monoamine neurotransmitters involved in the modulation of pain, particularly through descending pain pathways from brainstem nuclei to the spinal cord. nih.govmdpi.com These descending pathways, originating from the locus coeruleus (noradrenergic) and raphe nuclei (serotonergic), control pain perception by releasing noradrenaline and serotonin in the superficial dorsal horn. mdpi.com Preclinical data suggest that enhancing norepinephrine (B1679862) and serotonin transmission can inhibit persistent and neuropathic pain. nih.gov Deficiencies in these systems may contribute to hyperactive pain processing. nih.gov

While noradrenaline is predominantly inhibitory in pain modulation, serotonin appears to have a more complex role, potentially inhibiting and promoting pain perception through different mechanisms. nih.govsemanticscholar.org Studies with serotonin-norepinephrine reuptake inhibitors (SNRIs) in animal models of pain indicate that enhancing both noradrenergic and serotonergic transmission generally shows greater analgesic effects compared to enhancing serotonin alone. nih.govsemanticscholar.orgmdpi.com

Interplay with Adenosinergic and Serotoninergic Systems in Nociceptive Processing

Evidence suggests that adenosine (B11128) and serotonin modulate nociceptive signaling, and these neuroactive molecules may be implicated in the mechanism of action of cizolirtine. researchgate.netnih.govresearchgate.net Studies investigating cizolirtine's effects in rats with diabetic neuropathy demonstrated an interplay with both adenosinergic and serotoninergic systems. nih.gov

Cizolirtine-induced antihyperalgesia in these rats was reduced by acute pretreatment with either an adenosine A1-A2A receptor antagonist (caffeine) or a serotonin 5-HT1B/1D receptor antagonist (GR-127,935). nih.gov Conversely, pretreatment with a selective A1 receptor agonist (CPA) or a selective 5-HT1B receptor agonist (CP-94,253) promoted cizolirtine-induced antihyperalgesia. nih.govresearchgate.net This potentiation was prevented by their respective antagonists. nih.govresearchgate.net

Interestingly, blockade of the adenosine A1 receptor by DPCPX inhibited the promoting effect of the serotonin 5-HT1B receptor agonist CP-94,253 on cizolirtine-induced antihyperalgesia. nih.govresearchgate.net This finding suggests that the adenosine A1-mediated step occurs downstream of the serotonin 5-HT1B-mediated step in the neurobiological mechanisms underlying cizolirtine's action. nih.govresearchgate.net

The following table summarizes the effects of receptor ligands on cizolirtine-induced antihyperalgesia in diabetic rats:

Pretreatment SubstanceReceptor Type AffectedEffect on Cizolirtine-Induced Antihyperalgesia
Caffeine (B1668208)Adenosine A1-A2A antagonistReduced
GR-127,935Serotonin 5-HT1B/1D antagonistReduced
CPAAdenosine A1 agonistPromoted
CP-94,253Serotonin 5-HT1B agonistPromoted
DPCPX + CP-94,253A1 antagonist + 5-HT1B agonistPromoting effect of CP-94,253 inhibited

Attenuation of Central Nervous System Hyperexcitability Mechanisms

Central nervous system (CNS) hyperexcitability is recognized as playing a significant role in the development and maintenance of chronic pain. wdh.ac.idnih.gov This phenomenon involves abnormal increases in neuronal excitability and network hyperactivity, often linked to an imbalance between excitatory and inhibitory signals. frontiersin.orgfrontiersin.org While the precise mechanisms by which cizolirtine citrate may attenuate CNS hyperexcitability are not fully elucidated, its modulation of neuropeptide release and interaction with monoaminergic and adenosinergic systems suggest potential pathways.

The inhibition of pro-nociceptive neuropeptide release like substance P and CGRP at the spinal cord level could directly reduce the excitatory drive on spinal neurons involved in pain transmission, thereby potentially counteracting central sensitization. researchgate.netnih.gov Furthermore, the influence of cizolirtine on noradrenergic and serotonergic pathways, which are involved in descending pain inhibition, could enhance the body's endogenous mechanisms for controlling neuronal excitability in pain pathways. thieme-connect.comthieme-connect.comnih.gov The interplay with adenosine A1 receptors, which are often associated with inhibitory effects in the CNS, could also contribute to reducing neuronal hyperexcitability. nih.govresearchgate.net

Although the search results indicate that cizolirtine may exert effects related to CNS hyperexcitability, further detailed research specifically addressing this aspect of its mechanism of action is needed to fully understand its impact on these complex processes. researchgate.net

Preclinical Metabolomic and Pharmacokinetic Research

Metabolite Identification and Profiling in Animal Models (e.g., Rat and Dog)

Studies investigating the metabolism of cizolirtine (B235439) citrate (B86180) have been conducted in both rats and dogs. Analysis of urine samples using techniques such as radio-HPLC has revealed the presence of multiple metabolites. In rats, twelve metabolites were detected in urine. nih.gov In dogs, a smaller number of metabolites were observed, with six detected in urine. nih.gov These findings indicate that cizolirtine undergoes significant metabolic transformation in these species, with potential species-specific differences in the metabolic pathways.

Pharmacokinetic Profiles in Preclinical Species (Absorption, Distribution, Metabolism, Excretion aspects relevant to research)

The pharmacokinetic profiles of cizolirtine citrate have been characterized in rats and dogs following single oral and intravenous administrations. nih.govresearchgate.net

Absorption: Absorption of radioactivity following administration was found to be rapid and complete in both rats and dogs, irrespective of the administration route. nih.govresearchgate.net No significant differences related to dose or food intake were observed in absorption. nih.govresearchgate.net

Distribution: Tissue distribution of total radioactivity in rats showed wide variation, with a high affinity observed for the liver, kidney, gastrointestinal tract, and pigmented tissues. nih.govresearchgate.net Peak concentrations in blood and most tissues were reached relatively quickly, around 20 minutes post-administration, followed by a decline in radioactivity that paralleled that in blood. nih.gov

Metabolism: Metabolism appears to be a major elimination pathway for cizolirtine, particularly in rats. mdpi.com The identification of multiple metabolites in urine (twelve in rats and six in dogs) supports the occurrence of significant metabolic processes nih.gov.

Excretion: The primary routes of excretion for total radioactivity differed between rats and dogs. In rats, 68% of the administered radioactivity was excreted in urine and 21% in faeces. nih.govresearchgate.net The presence of radioactivity in faeces in rats was apparently due to enterohepatic circulation. nih.gov In dogs, a much larger proportion of radioactivity was found in urine (92%) compared to faeces (4%). nih.govresearchgate.net The contribution of renal excretion to the elimination of the unchanged cizolirtine was relatively low in rats (<5%) but more significant in dogs (20%). nih.govresearchgate.net

The elimination half-life of unchanged cizolirtine was observed to be shorter in rats compared to dogs. nih.govresearchgate.net

The following table summarizes key excretion data in rats and dogs:

SpeciesRoute of Administration% Radioactivity in Urine% Radioactivity in FaecesRenal Excretion of Unchanged CizolirtineNumber of Urine Metabolites Detected
RatOral/Intravenous68% nih.govresearchgate.net21% nih.govresearchgate.net<5% nih.govresearchgate.net12 nih.gov
DogOral/Intravenous92% nih.govresearchgate.net4% nih.govresearchgate.net20% nih.govresearchgate.net6 nih.gov

Plasma protein binding of compounds can also influence their distribution and elimination. While specific data on this compound's plasma protein binding in rats and dogs was not detailed in the immediate search results, such studies are typically conducted to understand the fraction of drug available to exert pharmacological effects and undergo metabolism or excretion mdpi.compsu.edu. In general, plasma protein binding rates can show species differences mdpi.com.

Advanced Research Directions and Unresolved Questions

Further Elucidation of Undefined Mechanistic Aspects

The precise mechanism of action of cizolirtine (B235439) citrate (B86180) is still considered controversial in some aspects, although it is believed to modulate the release of substance P and calcitonin gene-related peptide (CGRP) in the spinal cord researchgate.netresearchgate.netthieme-connect.com. This modulation is thought to be linked to an increase in extracellular levels of norepinephrine (B1679862) and serotonin (B10506) thieme-connect.comkarger.comthieme-connect.com. The action of these neurotransmitters on the noradrenergic pathway may lead to a decrease in the release of substance P and CGRP at the supraspinal level in primary fibers thieme-connect.comkarger.comthieme-connect.com.

While the involvement of substance P and CGRP modulation and the influence on norepinephrine and serotonin pathways are indicated, the complete cascade of events and the specific receptors and transporters involved require further detailed mapping. For instance, the prevention of cizolirtine's effects by idazoxan (B1206943), an alpha-2 adrenoceptor antagonist, supports the view that it activates descending inhibitory noradrenergic systems in the spinal cord website-files.comnih.gov. However, the full spectrum of receptor interactions beyond alpha-2 adrenoceptors and the precise downstream signaling pathways activated by cizolirtine citrate warrant deeper investigation.

Exploration of Synergistic or Antagonistic Interactions with Other Neuroactive Molecules in Preclinical Systems

Given the proposed modulation of multiple neurotransmitter systems, exploring the interactions of this compound with other neuroactive molecules is a critical research direction. Preclinical studies could investigate potential synergistic or antagonistic effects when this compound is co-administered with compounds targeting opioid receptors, other serotonin receptors, GABA receptors (such as GABA_B), or adenosine (B11128) receptors, all of which are known to be involved in modulating sensory nociceptive processes at the spinal cord level researchgate.net.

Understanding these interactions is crucial for assessing the potential for combination therapies or for predicting potential drug-drug interactions if this compound were to be used alongside other neuroactive medications. For example, while cizolirtine's effects were antagonized by idazoxan, they were not blocked by the opioid receptor antagonist naloxone, suggesting a mechanism distinct from opioid-mediated analgesia nih.govresearchgate.net. Further studies could systematically evaluate combinations with a wider range of neuroactive agents to fully characterize potential interactive effects.

Development and Application of Novel Experimental Models for Deeper Mechanistic Insights

Current preclinical research on this compound has utilized various animal models, including rat models of chronic neuropathic pain induced by sciatic nerve constriction and models of diabetic neuropathy researchgate.netthieme-connect.comwebsite-files.comnih.govresearchgate.net. Models of increased intraluminal pressure and isovolumetric rhythmic bladder contractions in rats have also been used to study its effects on the urinary bladder thieme-connect.comkarger.comthieme-connect.com.

To gain deeper mechanistic insights, the development and application of novel experimental models are necessary. This could include:

In vitro models using primary neuronal cultures or co-cultures to study the direct effects of this compound on neurotransmitter release and receptor activity at a cellular level.

Using genetically modified animal models with alterations in specific receptors or neurotransmitter pathways implicated in cizolirtine's action to confirm their involvement.

Employing advanced imaging techniques in preclinical models to visualize the distribution of this compound and its effects on neural activity in real-time.

Such models could provide a more granular understanding of how this compound interacts with its targets and influences neural circuits.

Refinement of Methodologies for Comprehensive Receptor and Pathway Analysis

Existing research suggests that this compound modulates substance P and CGRP release, likely via effects on norepinephrine and serotonin levels and involvement of alpha-2 adrenoceptors researchgate.netresearchgate.netthieme-connect.comkarger.comthieme-connect.comwebsite-files.comnih.gov. However, a comprehensive analysis of all relevant receptors and downstream signaling pathways is still needed.

Refined methodologies could include:

Quantitative receptor binding studies across a wide panel of neuroreceptors and transporters to identify all potential binding targets.

Detailed analysis of intracellular signaling pathways (e.g., adenylate cyclase, protein kinase activity, ion channel modulation) activated or inhibited by this compound upon target engagement.

Utilizing techniques such as RNA sequencing or proteomics in relevant tissue samples from preclinical models to identify changes in gene or protein expression related to this compound administration.

These approaches would provide a more complete picture of the molecular targets and signaling networks influenced by the compound.

Investigation of this compound's Potential in Other Preclinical Disease Models with Shared Mechanistic Underpinnings

Given its proposed mechanism involving the modulation of neurotransmitters and neuropeptides implicated in various physiological and pathological processes, this compound may have potential in preclinical disease models beyond pain and overactive bladder. Diseases that share mechanistic underpinnings, such as other inflammatory conditions, certain neurological disorders, or visceral hypersensitivity syndromes, could be explored.

Preclinical studies have shown efficacy in models of neuropathic pain and diabetic neuropathy researchgate.netthieme-connect.comwebsite-files.comnih.govresearchgate.net. Its effects on substance P and CGRP modulation and influence on bladder function suggest potential in other conditions where these pathways are involved thieme-connect.comkarger.comthieme-connect.com. Investigating its effects in models of these conditions could reveal novel therapeutic applications for this compound.

Q & A

Q. How to ensure reproducibility in preclinical studies of this compound?

  • Guidelines :
  • Adhere to ARRIVE 2.0 guidelines for in vivo studies.
  • Report detailed methods: animal strain, anesthesia protocols, blinding procedures.
  • Share raw data (e.g., bladder pressure recordings) in supplemental files with DOI links .

Q. What are best practices for reporting negative or inconclusive results in this compound trials?

  • Answer : Publish in repositories like ClinicalTrials.gov or Zenodo to avoid publication bias. Use CONSORT extension for pilot/feasibility trials. Transparently discuss limitations (e.g., sample size, confounding variables) in discussion sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.